molecular formula C10H11FO3 B6261645 3-(2-fluoro-6-methoxyphenyl)propanoic acid CAS No. 1261828-28-7

3-(2-fluoro-6-methoxyphenyl)propanoic acid

Cat. No.: B6261645
CAS No.: 1261828-28-7
M. Wt: 198.19 g/mol
InChI Key: ZHNDUZNFKUYUCM-UHFFFAOYSA-N
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Description

3-(2-fluoro-6-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-6-methoxyphenyl)propanoic acid typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the carboxylic acid. Common reagents used in these reactions include Grignard reagents and oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-6-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2-fluoro-6-methoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-fluoro-6-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluoro-2-methoxyphenyl)propanoic acid
  • 3-(5-fluoro-2-methoxyphenyl)propanoic acid
  • 3-(3-methoxyphenyl)propanoic acid

Uniqueness

3-(2-fluoro-6-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

CAS No.

1261828-28-7

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

ZHNDUZNFKUYUCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CCC(=O)O

Purity

95

Origin of Product

United States

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